(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((4-ethoxyphenyl)amino)thiazol-4-yl)methanone
Description
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Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-2-30-19-6-4-18(5-7-19)25-24-26-20(15-33-24)23(29)28-11-9-27(10-12-28)14-17-3-8-21-22(13-17)32-16-31-21/h3-8,13,15H,2,9-12,14,16H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJPLXXPFDNOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dopamine receptors, suggesting that this compound may also target these receptors.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that this compound might act as a dopamine agonist, binding to dopamine receptors and mimicking the effects of dopamine.
Biological Activity
The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((4-ethoxyphenyl)amino)thiazol-4-yl)methanone is a synthetic molecule that has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.48 g/mol. The structure includes a piperazine ring, a benzo[d][1,3]dioxole moiety, and a thiazole derivative, which contribute to its biological properties.
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures show promising anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases.
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, indicating potential use as antimicrobial agents.
Biological Activity Data
Case Studies
- Anticancer Studies : A study conducted on thiazole-containing compounds showed that those with structural similarities to our compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
- Neuroprotective Effects : Research on related piperazine derivatives indicated their potential in treating neurodegenerative diseases due to their ability to inhibit MAO-B, which is linked to neuroprotection and reduced oxidative stress in neuronal cells .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of thiazole derivatives similar to the compound , demonstrating effectiveness against Gram-positive bacteria, suggesting a broad spectrum of antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
